molecular formula C14H18N2O4 B1432735 Ethyl 4-(cyclopentylamino)-3-nitrobenzoate CAS No. 885312-78-7

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

Cat. No. B1432735
CAS RN: 885312-78-7
M. Wt: 278.3 g/mol
InChI Key: CVVMBCXAIQNESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate, also known as 4-CPA-NB, is a nitrobenzoate ester that has a wide range of applications in scientific research. It is a colorless, odorless and water-soluble compound that is often used as a reagent, a catalyst, or a reactant in a variety of chemical reactions. 4-CPA-NB is a versatile compound that can be used in a variety of different laboratory experiments and research projects. Furthermore, it has been studied for its potential applications in drug development, as it has been shown to have an inhibitory effect on certain enzymes. We will also discuss the potential future directions of this compound.

Scientific Research Applications

Electro-Optical Applications

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate: has potential applications in the field of electro-optics. This compound could be explored for its ability to modulate light under an electric field, which is crucial for devices like liquid crystal displays (LCDs), optical shutters, and modulators . The nitro group in this compound could contribute to a strong dipole moment, which is beneficial for electro-optical effects.

Drug Development

In pharmaceutical research, Ethyl 4-(cyclopentylamino)-3-nitrobenzoate may serve as a precursor or an intermediate in the synthesis of various drugs. Its structure allows for potential modifications that can lead to the development of new therapeutic agents. The compound’s cyclopentylamino group could be particularly useful in creating molecules that interact with biological targets.

Molecular Interactions Study

The study of molecular interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, is essential in medicinal chemistryEthyl 4-(cyclopentylamino)-3-nitrobenzoate could be used as a model compound to understand these interactions due to its diverse functional groups .

Non-Linear Optical (NLO) Materials

Non-linear optical materials are crucial for applications like frequency doubling, optical switching, and data storageEthyl 4-(cyclopentylamino)-3-nitrobenzoate could be investigated for its NLO properties, as the presence of a nitro group often enhances the non-linear optical response of a material .

Thermal Stability Research

The thermal stability of chemical compounds is a critical parameter in material scienceEthyl 4-(cyclopentylamino)-3-nitrobenzoate could be analyzed using techniques like differential scanning calorimetry (DSC) to understand its decomposition temperature and stability under various conditions .

Mechanical Strength Analysis

Understanding the mechanical strength of materials is vital for their application in structural componentsEthyl 4-(cyclopentylamino)-3-nitrobenzoate could be incorporated into polymers or composites to study the impact on mechanical properties such as tensile strength, elasticity, and hardness .

properties

IUPAC Name

ethyl 4-(cyclopentylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-4-6-11/h7-9,11,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVMBCXAIQNESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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